Phenylsulfamoyl Chloride: A Comprehensive Technical Guide on Physicochemical Properties and Applications in Covalent Drug Development
Phenylsulfamoyl Chloride: A Comprehensive Technical Guide on Physicochemical Properties and Applications in Covalent Drug Development
Executive Summary
Phenylsulfamoyl chloride (CAS 60260-49-3) is a highly versatile electrophilic building block widely utilized in organic synthesis and medicinal chemistry. Characterized by its reactive sulfamoyl chloride moiety, it serves as a critical reagent for synthesizing sulfamates and sulfonamides. This technical guide provides an in-depth analysis of its physicochemical properties—specifically molecular weight and density—and explores its mechanistic behavior, handling protocols, and cutting-edge applications in the development of targeted covalent inhibitors and biomolecular probes.
Physicochemical Profiling: Molecular Weight and Density
Understanding the fundamental physical properties of phenylsulfamoyl chloride is essential for precise stoichiometric calculations, solvent selection, and reaction scaling.
Molecular Weight (191.63 g/mol ):
The molecular weight of phenylsulfamoyl chloride (
Density (~1.5 g/cm³): The density of phenylsulfamoyl chloride is predicted to be approximately 1.5 ± 0.1 g/cm³[2]. Because it is significantly denser than water and common organic solvents like hexanes or ethyl acetate, it exhibits specific phase-separation behaviors during aqueous workups. When extracted with halogenated solvents like dichloromethane (density ~1.33 g/cm³), the organic layer will consistently remain the bottom phase, facilitating straightforward separatory funnel operations. Furthermore, knowing the precise density is critical for researchers who prefer volumetric dispensing of the reagent (as a viscous oil or low-melting solid) rather than gravimetric measurement, ensuring accurate molar equivalents are maintained.
Table 1: Key Physicochemical Properties of Phenylsulfamoyl Chloride
| Property | Value | Clinical/Synthetic Relevance |
| CAS Number | 60260-49-3 | Unique identifier for chemical sourcing and safety data retrieval[3]. |
| Molecular Formula | Dictates the elemental composition and isotopic distribution for MS analysis. | |
| Molecular Weight | 191.63 g/mol | Crucial for stoichiometric calculations and maintaining low MW in drug design[1]. |
| Density | ~1.5 g/cm³ (Predicted) | Informs volumetric dispensing and phase partitioning during liquid-liquid extraction[2]. |
| Physical State | Viscous oil / Low-melting solid | Requires controlled temperature handling; often dispensed as a solution in anhydrous solvents. |
Mechanistic Chemistry: Reactivity and Stability
The reactivity of phenylsulfamoyl chloride is driven by the highly electrophilic sulfur atom, which is susceptible to nucleophilic attack. However, the presence of a proton on the nitrogen atom (N-H) fundamentally alters its reaction pathway compared to N,N-disubstituted analogs.
The E2 Elimination Pathway:
When reacted with nucleophiles (such as anilines or alcohols) in the presence of a base (e.g., triethylamine or DIPEA) in aprotic solvents like chloroform or dichloromethane, phenylsulfamoyl chloride predominantly undergoes an E2-type elimination mechanism[4]. The base abstracts the acidic N-H proton, leading to the expulsion of the chloride ion and the transient formation of a highly reactive N-sulfonylamine intermediate (
E2-type elimination of phenylsulfamoyl chloride to form a reactive N-sulfonylamine intermediate.
Applications in Drug Development
Phenylsulfamoyl chloride has emerged as a cornerstone reagent in the synthesis of advanced therapeutics and chemical probes.
A. nsP2 Cysteine Protease Inhibitors: Recent advancements in antiviral research have utilized phenylsulfamoyl chloride to synthesize N-alkyl sulfamates as a novel class of nonstructural protein 2 (nsP2) cysteine protease inhibitors[6]. These compounds exhibit broad-spectrum antialphaviral activity against pathogens like the Chikungunya virus (CHIKV) and Venezuelan equine encephalitis virus (VEEV)[7]. The sulfamate warhead serves as a finely tuned electrophile that irreversibly binds to the catalytic cysteine of the viral protease. Crucially, these sulfamate-based inhibitors demonstrate significantly lower off-target reactivity with glutathione (GSH) compared to traditional vinyl sulfone or chloroacetamide warheads, thereby reducing hepatotoxicity and systemic clearance liabilities[6][8].
B. Covalent Ligand-Directed Release (CoLDR) Probes: In chemoproteomics, phenylsulfamoyl chloride is employed to generate sulfamate-based CoLDR compounds[9]. These probes are designed to covalently label target proteins (such as kinases like BTK) while simultaneously releasing a reporter moiety (e.g., a fluorophore). The tunable reactivity of the phenylsulfamate ester linkage allows for selective, residue-specific labeling, making it an invaluable tool for target engagement assays and the design of Targeted Covalent Inhibitors (TCIs)[9][10].
Experimental Protocols: Synthesis of Sulfamates
To ensure high yields and minimize the hydrolysis of the sulfamoyl chloride, the following self-validating protocol must be strictly adhered to. The causality behind these steps is rooted in the moisture sensitivity of the
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under an inert atmosphere (argon or nitrogen). Dissolve the nucleophile (e.g., methyl 2-hydroxyacetate, 1.0 eq) in anhydrous dichloromethane (
) to a concentration of 0.1–0.2 M. Rationale: Anhydrous conditions prevent the competitive hydrolysis of phenylsulfamoyl chloride into phenylsulfamic acid. -
Base Addition: Add a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0–3.0 eq), to the solution[6]. Stir for 5 minutes. Rationale: A non-nucleophilic base abstracts the proton without directly attacking the electrophilic sulfur.
-
Electrophile Addition: Cool the reaction mixture to 0–5 °C using an ice bath. Slowly add phenylsulfamoyl chloride (1.5–2.0 eq) dropwise or in small portions. Rationale: Cooling mitigates the exothermic deprotonation and minimizes the formation of bis-sulfamoylated side products.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 1–2 hours[10]. Monitor the consumption of the starting material via LC-MS or TLC.
-
Quench & Extraction: Quench the reaction by adding an equal volume of distilled water. Transfer to a separatory funnel. Extract the aqueous layer with
(3 × 20 mL). The organic layer (bottom phase, due to the high density of and the product) is collected. -
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo. Purify the crude residue using automated silica gel column chromatography (e.g., gradient elution with EtOAc/Hexane) to afford the pure sulfamate product[6].
Step-by-step synthetic workflow for the preparation of sulfamates using phenylsulfamoyl chloride.
References
-
bioRxiv. "N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad Spectrum Antialphaviral Activity". bioRxiv Preprint Server. URL:[Link]
- Google Patents. "WO2023242845A1 - SULFAMATE BASED COVALENT LIGAND-DIRECTED RELEASE (CoLDR) COMPOUNDS". WIPO (PCT).
-
Academia.edu. "Organic Reaction Mechanisms -1998: An Annual Survey Covering the Literature". Academia. URL:[Link]
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